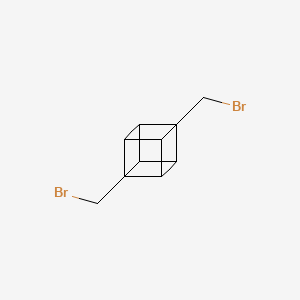

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(bromomethyl)cubane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZXQBFYTZQZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects of 1s,2r,3r,8s 1,4 Bis Bromomethyl Cubane

Inherent Chirality within the Cubane (B1203433) Skeleton

The unsubstituted cubane molecule is achiral due to its high degree of symmetry. researchgate.netresearchgate.net The introduction of substituents is necessary to break this symmetry and induce chirality. researchgate.netresearchgate.net It is generally understood that to render the cubane skeleton inherently chiral, a minimum of three different substituents must be introduced at appropriate positions. acs.orgacs.org Simple disubstituted cubanes, such as 1,2-, 1,3-, or 1,4-derivatives with identical, achiral substituents, are themselves achiral. acs.org

However, the compound (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane is chiral, as explicitly indicated by its complex stereochemical descriptors. This chirality does not arise from the simple 1,4-substitution pattern alone but from the specific spatial arrangement of the bromomethyl groups relative to the cubane cage, which eliminates all elements of symmetry. The detailed IUPAC name, assigning configurations to four distinct carbon atoms of the core, defines a unique, non-superimposable mirror image, making it a specific chiral stereoisomer. acs.org

Strategies for Inducing and Controlling Chirality in Cubane Derivatives

The synthesis of specific chiral cubane derivatives requires precise control over the introduction and arrangement of substituents on the cage. Several key strategies have been developed to achieve this.

Chiral Auxiliary-Directed Approaches

One of the most effective methods for controlling stereochemistry during the synthesis of cubane derivatives is the use of chiral auxiliaries. acs.org This strategy involves temporarily attaching a chiral molecule to the cubane substrate to guide the diastereoselective introduction of new functional groups.

A notable example of this approach is the synthesis of 1,2,3-trisubstituted cubanes. researchgate.netacs.org The process begins with the conversion of cubane carboxylic acid into a chiral amide. This amide then acts as a directing group for sequential ortho-selective deprotonations and subsequent reactions with electrophiles. This directed metalation allows for the highly controlled, stepwise introduction of substituents, with the chiral auxiliary dictating the stereochemical outcome, resulting in enantio-enriched products with high diastereoselectivity. acs.org

Site-Selective Functionalization and Enantiomeric Resolution Techniques

Site-selective functionalization is fundamental to creating complex, chiral cubanes. researchgate.netresearchgate.net By controlling exactly where substituents are placed, specific isomers can be targeted.

For racemic mixtures of chiral cubanes, enantiomeric resolution is a crucial technique for isolating pure enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for this purpose. rsc.orgresearchgate.netchiralpedia.com In this technique, the racemic mixture is passed through a column containing a chiral material. The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which causes them to travel through the column at different rates, allowing for their separation. chiralpedia.com

Stereochemical Nomenclature and Isomerism of Bis(bromomethyl)cubanes

The nomenclature for complex chiral cubanes must unambiguously define the three-dimensional structure. The Cahn-Ingold-Prelog (CIP) priority system is used to assign the absolute configuration of each stereocenter, designated as 'R' (rectus) or 'S' (sinister). For polycyclic systems like cubane, additional descriptors such as 'r' (reference) may be used to indicate the relative configuration of substituents. acs.org

For bis(bromomethyl)cubane, several positional isomers exist, defined by the relationship between the two substituted carbon atoms.

| Isomer Type | Substitution Pattern | Description |

| Positional Isomers | 1,2-bis(bromomethyl)cubane | Substituents on adjacent carbons. |

| 1,3-bis(bromomethyl)cubane | Substituents on carbons separated by one vertex. | |

| 1,4-bis(bromomethyl)cubane | Substituents on opposite corners of the cube. | |

| Stereoisomers | Enantiomers | Non-superimposable mirror images (e.g., the R and S forms of a chiral cubane). |

| Diastereomers | Stereoisomers that are not mirror images of each other. |

The name (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane specifies a single stereoisomer of the 1,4-disubstituted positional isomer. The 'R' and 'S' descriptors define the absolute configuration at carbons 2 and 8, while 's' and 'r' provide further information on the relative stereochemistry, ensuring a complete and unique structural assignment. acs.org

Diastereoselective and Enantioselective Synthesis Towards Chiral Cubane Scaffolds

The synthesis of single-enantiomer chiral cubanes is a significant challenge that is being addressed through both diastereoselective and enantioselective strategies.

Diastereoselective synthesis , as previously discussed, often relies on the use of chiral auxiliaries to control the formation of a specific diastereomer. acs.org This method is effective for producing enantio-enriched compounds.

Enantioselective synthesis aims to directly produce a single enantiomer from an achiral or racemic starting material, often through the use of a chiral catalyst. researchgate.net This area has seen remarkable progress for caged hydrocarbons. researchgate.netresearchgate.netnih.gov Strategies include:

Catalytic Asymmetric Reactions: Using chiral metal complexes or organocatalysts to influence the stereochemical outcome of a reaction. While still a developing area for cubanes specifically, the principles have been demonstrated in related systems. researchgate.netresearchgate.net

Enantioselective Isomerization: The conversion of an achiral 1,4-disubstituted cubane into a chiral cuneane (a constitutional isomer) has been achieved with enantioselectivity, showcasing the potential of catalytic asymmetric methods. researchgate.net

These advanced synthetic approaches are crucial for accessing optically pure chiral cubanes for applications in materials science and medicinal chemistry.

Chemical Reactivity and Transformations of Bis Bromomethyl Cubanes

Reactivity of Bromomethyl Groups within the Strained Cubane (B1203433) Cage

The bromomethyl groups attached to the cubane core at the 1 and 4 positions serve as versatile handles for a variety of chemical transformations. The inherent strain of the cubane cage influences the reactivity of these substituents.

Nucleophilic Substitution Reactions and Mechanistic Studies

The carbon-bromine bond in the bromomethyl groups of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane is susceptible to nucleophilic attack, primarily proceeding through an S(_N)2 mechanism. This bimolecular process involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center. masterorganicchemistry.comyoutube.comlibretexts.org The transition state of this reaction is trigonal bipyramidal, with the incoming nucleophile and the departing bromide ion occupying the axial positions. masterorganicchemistry.com

The rate of these S(_N)2 reactions is sensitive to steric hindrance around the electrophilic carbon. While the cubane cage itself is bulky, the methylene (B1212753) spacer provides some flexibility, allowing nucleophiles to access the reaction center. Common nucleophiles such as azides, cyanides, and thiolates can displace the bromide ions to yield a range of functionalized cubane derivatives. For instance, the reaction with sodium azide (B81097) in a suitable solvent would produce 1,4-bis(azidomethyl)cubane. This reaction is analogous to the preparation of biazides from benzylic halides, which can then be used in subsequent "click" chemistry reactions. nih.gov

Detailed kinetic studies on nucleophilic substitution at a cubylmethyl system are not extensively documented in the reviewed literature, but the general principles of S(_N)2 reactions apply. The strength of the nucleophile and the choice of solvent are critical factors influencing the reaction rate. Strong, negatively charged nucleophiles in polar aprotic solvents generally favor a rapid S(_N)2 displacement. libretexts.org

Metal-Mediated Transformations and Organometallic Chemistry

The bromomethyl groups of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane can also participate in metal-mediated transformations, offering pathways to organometallic reagents and cross-coupling products.

The formation of Grignard reagents from alkyl halides and magnesium metal is a well-established method for generating carbon nucleophiles. masterorganicchemistry.combyjus.comwikipedia.org In principle, reacting 1,4-bis(bromomethyl)cubane with magnesium in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding bis-Grignard reagent, cubane-1,4-diylbis(methylmagnesium bromide). The mechanism of Grignard reagent formation is complex and thought to involve single electron transfer steps at the magnesium surface. byjus.com The resulting organomagnesium compound would be a powerful nucleophile, capable of reacting with a wide range of electrophiles.

However, the formation of Grignard reagents can be accompanied by side reactions, such as Wurtz-type coupling, where two alkyl halide molecules react with the metal to form a dimer. wikipedia.org In the case of 1,4-bis(bromomethyl)cubane, this could lead to oligomeric or polymeric materials.

The use of other metals in cross-coupling reactions with the cubane scaffold must be approached with caution. While copper-mediated cross-coupling reactions have shown promise for functionalizing the cubane core itself without inducing skeletal rearrangement, princeton.edu catalysts based on palladium and nickel are known to promote the valence isomerization of the cubane cage to cuneane or cyclooctatetraene. princeton.edu This limits the utility of many standard cross-coupling protocols for modifications involving the cubane skeleton directly. However, for transformations at the bromomethyl position, where the metal catalyst might not directly interact with the strained C-C bonds of the cage, a broader range of catalysts might be applicable.

Rearrangement Reactions of the Cubane Skeleton

The high strain energy of the cubane framework (approximately 164 kcal/mol) makes it susceptible to rearrangement reactions, particularly in the presence of metal catalysts. These transformations lead to less strained, isomeric structures.

Valence Isomerization to Cuneanes

One of the most characteristic reactions of the cubane skeleton is its valence isomerization to the corresponding cuneane derivative. This rearrangement can be catalyzed by various transition metals, with silver(I) salts being particularly effective. nih.govnih.govacs.org The reaction is believed to proceed through the insertion of the metal ion into a carbon-carbon bond of the cubane cage, followed by a skeletal reorganization. nih.govresearchgate.net

The regioselectivity of the cuneane formation is highly dependent on the electronic nature of the substituents on the cubane ring. nih.govnih.govmorressier.com For 1,4-disubstituted cubanes, two primary cuneane isomers can be formed: the 2,6-disubstituted and the 1,3-disubstituted cuneane.

Cubanes with electron-withdrawing groups: When both substituents at the 1 and 4 positions are electron-withdrawing (e.g., esters, nitriles), the rearrangement favors the formation of the 2,6-disubstituted cuneane . nih.govnih.gov

Cubanes with electron-donating groups: Conversely, if one or both substituents are electron-donating (e.g., hydroxymethyl), the rearrangement selectively produces the 1,3-disubstituted cuneane . nih.govnih.gov

For (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane, the bromomethyl group is generally considered to be weakly electron-withdrawing. However, its influence on the rearrangement pathway would be critical in determining the resulting cuneane substitution pattern. Based on the established trends, a preference for the 2,6-disubstituted cuneane might be anticipated, although this would need experimental verification.

The mechanism of the silver(I)-catalyzed isomerization is thought to involve the oxidative addition of Ag(I) to a C-C bond of the cubane, forming a silver(III) intermediate. nih.gov This is followed by heterolytic cleavage of a C-Ag bond to generate a carbocation, which then undergoes a σ-bond rearrangement to yield the cuneane skeleton and regenerate the Ag(I) catalyst. nih.govchemrxiv.org The electronic nature of the substituents influences which C-C bond of the cubane cage is preferentially activated by the silver catalyst, thereby directing the regiochemical outcome. morressier.com

| Substituents (R¹, R⁴) | Major Cuneane Isomer | Reference |

|---|---|---|

| Two Electron-Withdrawing Groups (e.g., -CO₂Me) | 2,6-disubstituted | nih.govnih.gov |

| One or Two Electron-Donating Groups (e.g., -CH₂OH) | 1,3-disubstituted | nih.govnih.gov |

Formation of Homocubane Derivatives

Homocubanes are derivatives of cubane where one or more of the C-C bonds have been formally replaced by a methylene (-CH₂-) bridge. These structures are also accessible from cubane precursors, often through rearrangements involving cubylcarbinyl intermediates. For instance, the solvolysis of cubylmethyl tosylate leads to the formation of homocubyl products through a ring expansion mechanism.

While direct conversion of 1,4-bis(bromomethyl)cubane to a bishomocubane is not explicitly detailed in the reviewed literature, the generation of a cubylmethyl cation from a bromomethyl group under appropriate conditions could initiate such a rearrangement. The stability of the cubylmethyl cation and its propensity to undergo Wagner-Meerwein type shifts would dictate the feasibility and outcome of such a transformation.

Influence of Bromomethyl Substituents on Rearrangement Pathways

The bromomethyl substituents in (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane play a crucial role in directing the course of skeletal rearrangements. As discussed in the context of cuneane formation, the electronic properties of the substituents determine the site of initial catalyst interaction with the cubane cage. morressier.comresearchgate.net The weakly electron-withdrawing nature of the bromomethyl group is expected to influence the charge distribution within the cubane framework, thereby affecting the stability of potential carbocationic intermediates formed during the rearrangement process. researchgate.netresearchgate.net

In silver(I)-catalyzed isomerizations, the catalyst preferentially interacts with the more electron-rich C-C bonds of the cubane. nih.gov Electron-withdrawing substituents decrease the electron density of adjacent bonds, disfavoring catalyst coordination at those sites. researchgate.net Therefore, in 1,4-bis(bromomethyl)cubane, the silver catalyst would likely coordinate to the C-C bonds further away from the substituted vertices. This initial interaction dictates the subsequent bond cleavage and formation steps, ultimately leading to a specific cuneane isomer.

Furthermore, the ability of the bromine atom to stabilize an adjacent positive charge through resonance is negligible in this system. Therefore, the primary influence of the bromomethyl group is its inductive effect. This effect, while modest, is significant enough to control the regioselectivity of the rearrangement, highlighting the delicate electronic balance within the strained cubane system.

| Reaction Type | Key Features | Expected Outcome for (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane |

|---|---|---|

| Nucleophilic Substitution | S(_N)2 mechanism, backside attack, inversion of configuration | Formation of various 1,4-bis(functionalized methyl)cubanes |

| Grignard Reagent Formation | Reaction with Mg in ether, potential for Wurtz coupling | Formation of a bis-Grignard reagent, a potent nucleophile |

| Ag(I)-Catalyzed Isomerization | Valence isomerization to cuneane, regioselectivity dependent on substituent electronics | Likely formation of 2,6-bis(bromomethyl)cuneane |

Radical Reactions and Mechanistic Studies on Brominated Cubanes

The functionalization of the cubane skeleton through radical pathways is a significant area of study. However, these reactions are often plagued by a lack of selectivity, leading to mixtures of products. ic.ac.uk Mechanistic studies have been crucial in understanding and controlling these processes, particularly in the context of halogenation.

Computational studies have elucidated the pronounced differences in the reactions of cubane with halogen radicals (Hal•) versus carbon-centered trihalomethyl radicals (Hal3C•), where Hal can be Cl or Br. acs.org With highly reactive halogen atoms, the fragmentation of the cubane skeleton is a competing and often preferred pathway over the desired C-H abstraction. acs.org In contrast, trihalomethyl radicals show a strong preference for the C-H abstraction pathway. acs.org

This difference in reactivity is critical for achieving selective monofunctionalization and controlling subsequent substitutions. The use of polyhalomethanes as halogen sources under phase-transfer (PT) conditions, which involves Hal3C• radicals, has been shown to be a highly selective method for C-H chlorination, bromination, and iodination of cubane. acs.org

Table 1: Calculated Activation Free Energies (ΔG‡298) for Reactions of Radicals with Cubane

| Radical Species | Reaction Pathway | ΔG‡298 (kcal/mol) acs.org |

|---|---|---|

| Cl• | C-H Abstraction | 4.6 |

| Cl• | Fragmentation | 2.1 |

| Br• | C-H Abstraction | 12.0 |

| Br• | Fragmentation | 7.5 |

| Cl3C• | C-H Abstraction | 21.6 |

| Cl3C• | Fragmentation | 33.8 |

| Br3C• | C-H Abstraction | 19.4 |

| Br3C• | Fragmentation | 35.1 |

Control of Over-Substitution in Radical Processes

A significant challenge in the radical functionalization of cubane is preventing over-substitution. ic.ac.uk Light-induced iodination with tert-butyl hypoiodite, for instance, typically yields a mixture of mono-, di-, and triiodocubanes. ic.ac.uk

The key to controlling substitution lies in the choice of the radical species. As shown in the table above, the activation barrier for C-H abstraction by trihalomethyl radicals is significantly lower than that for cage fragmentation, ensuring the integrity of the cubane core is maintained. acs.org This contrasts with halogen radicals, where fragmentation is kinetically favored. acs.org

Furthermore, once a single halogen is introduced, the electronic properties of the cubane are altered, influencing the position of subsequent substitutions. Research has shown that the incorporation of a second halogen atom via radical pathways preferentially occurs at the meta position of the halocubane. acs.org This regioselectivity is attributed to the control exerted by molecular orbital symmetry, offering a predictable route to disubstituted cubanes and avoiding the formation of complex isomeric mixtures. acs.org

Electrophilic and Directed C-H Functionalization of Cubane Derivatives

Beyond radical reactions, the direct functionalization of C-H bonds on the cubane framework can be achieved through electrophilic and directed pathways. These methods offer a high degree of regioselectivity, which is often difficult to achieve with radical processes. ic.ac.ukresearchgate.net

A primary strategy for directed C-H functionalization is ortho-metalation. ic.ac.ukresearchgate.net This approach utilizes a directing group on the cubane scaffold to activate and guide metalation to an adjacent C-H bond. The diisopropylamide of cubanecarboxylic acid is a classic example. ic.ac.uk Treatment with a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) results in the deprotonation of the C-H bond at the 2-position (ortho to the amide group), forming an ortho-lithiated cubane intermediate. ic.ac.ukresearchgate.net This intermediate can then be trapped by various electrophiles to install a new substituent with high regioselectivity. researchgate.net

To improve the efficiency of this process, transmetalation is often employed. The initial lithiated species can be converted to more stable organometallic intermediates, such as mercurated or magnesiated cubanes. ic.ac.uk This step drives the equilibrium towards the metalated product, allowing for complete conversion and enabling sequential functionalization at multiple ortho positions. ic.ac.uk The presence of additional electron-withdrawing groups on the cubane can further enhance the reactivity towards metalation. ic.ac.uk

Another powerful C-H functionalization technique is a direct radical-mediated chlorocarbonylation process, which can be used to access 2-substituted 1,4-cubanedicarboxylic ester derivatives. acs.org This method provides a practical route to valuable 1,2,4-trisubstituted cubanes, which are otherwise difficult to synthesize. acs.org

Table 2: Examples of Directed C-H Functionalization on Cubane

| Method | Directing Group/Precursor | Reagents | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| Directed ortho-Metalation | Cubanecarboxamide | 1. LiTMP 2. Electrophile (e.g., I2) | ortho | ortho-Substituted cubanamides | ic.ac.ukresearchgate.net |

| Radical Chlorocarbonylation | 1,4-Cubanedicarboxylate | Oxalyl chloride, light | 2-position | 2-Chlorocarbonyl-1,4-cubanedicarboxylate | acs.org |

| Directed ortho-Metalation/Transmetalation | Cubanecarboxamide | 1. LiTMP, HgCl2 2. I2 | ortho | ortho-Iodocubanamide | ic.ac.uk |

These directed functionalization strategies are fundamental for the programmable synthesis of multiply arylated and otherwise substituted cubanes, providing access to complex derivatives that are of interest in materials science and medicinal chemistry. researchgate.net

Spectroscopic Characterization Techniques for Functionalized Cubane Systems

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise solid-state structure of molecules, providing unequivocal proof of connectivity, bond lengths, bond angles, and stereochemistry. For cage compounds like cubanes, XRD is crucial for confirming the integrity of the polycyclic skeleton and establishing the spatial orientation of substituents.

In the case of 1,4-disubstituted cubanes, XRD analysis provides exact measurements of the C-C bond lengths within the strained core and the geometry of the substituent groups. researchgate.net The cubane (B1203433) cage is known for its characteristic bond angles, which deviate significantly from the ideal sp³ hybridization angle, and XRD precisely quantifies this strain. The analysis would also confirm the anti-configuration of the two bromomethyl groups in the target molecule, where they are positioned on opposite sides of the cubane cage.

Detailed structural analysis of various 1,4-disubstituted cubanes reveals how the cubane scaffold interacts within its crystal lattice. researchgate.net While specific XRD data for (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane is not publicly available, analysis of related structures, such as cubane-1,4-dicarboxylic acid derivatives, provides representative data for the core cubane moiety. acs.org These studies establish the foundational parameters that would be expected for the target compound.

| Parameter | Typical Value | Significance |

|---|---|---|

| Cage C-C Bond Length | ~1.55 - 1.57 Å | Indicates the high strain of the cubane skeleton. |

| Internal C-C-C Bond Angle | ~90° | Defines the cubic geometry of the core structure. |

| External C-C-C Bond Angle | ~125° | Reflects the rehybridization of the cage carbons. |

| Ccage-Csubstituent Bond Length | ~1.50 Å | Characterizes the link to the functional group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. uobasrah.edu.iq For complex, highly symmetric molecules like cubane derivatives, both one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR techniques are indispensable for assigning signals and confirming stereochemistry. researchgate.net

The ¹H and ¹³C NMR spectra of cubanes are distinctive due to the high symmetry of the parent cage. In unsubstituted cubane, all eight protons and all eight carbons are equivalent, giving rise to a single peak in both the ¹H and ¹³C NMR spectra, respectively. researchgate.net

For (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane, the symmetry is lowered, resulting in a more complex spectrum. The molecule contains three distinct types of carbon atoms and two types of protons:

Cage Protons (CH): The six protons attached directly to the cubane cage.

Methylene (B1212753) Protons (CH₂Br): The four protons of the two bromomethyl groups.

Bridgehead Carbons (C-CH₂Br): The two cage carbons bearing the bromomethyl substituents.

Cage Carbons (CH): The six unsubstituted methine carbons of the cage.

Methylene Carbons (CH₂Br): The two carbons of the bromomethyl groups.

The chemical shifts are influenced by the strain of the cage and the electronegativity of the bromine atoms. The cage protons and carbons typically resonate in a unique region of the spectrum. researchgate.net The deshielding effect of the bromine atoms would shift the signals of the methylene protons and carbons further downfield.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Cage CH | ~4.0 |

| -CH₂Br | ~3.5 | |

| ¹³C | Cage C-CH₂Br | ~55 |

| Cage CH | ~47 | |

| -CH₂Br | ~35 |

While ¹H and ¹³C NMR can suggest the basic structure, multidimensional techniques are required to confirm the specific stereoisomer. numberanalytics.comipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons.

For determining stereochemistry, the Nuclear Overhauser Effect (NOE) is paramount. libretexts.org NOE measures through-space interactions between nuclei that are close to each other (<5 Å), allowing for the determination of their relative spatial orientation. libretexts.orgdiva-portal.org

NOESY/ROESY: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment would be the definitive method to confirm the anti configuration of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane. In this isomer, the two bromomethyl groups are distant from each other. Therefore, no NOE correlation would be expected between the protons of the two different CH₂Br groups. Conversely, a syn isomer would exhibit a clear NOE cross-peak between the protons of the two CH₂Br groups due to their spatial proximity. This distinction allows for the unambiguous assignment of the relative stereochemistry of the substituents. numberanalytics.com

X-ray Absorption and Emission Spectroscopy for Electronic Structure Analysis

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are element-specific techniques that provide detailed information about the electronic structure of a material. nih.govuu.nl They probe the transitions of core electrons to unoccupied states (XAS) and the decay of core-holes (XES), respectively. These methods are particularly valuable for understanding bonding and orbital interactions. wiley.com

NEXAFS, also known as X-ray Absorption Near-Edge Structure (XANES), focuses on the region near an element's absorption edge. unimi.itdoi.org It is sensitive to the oxidation state, coordination environment, and the nature of unoccupied molecular orbitals. wiley.com For (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane, NEXAFS could be applied at different absorption edges:

C K-edge (~285 eV): The carbon K-edge spectrum would reveal transitions from the C 1s core level to unoccupied orbitals. Distinct peaks would correspond to transitions into σ* orbitals associated with the C-H, C-C, and C-Br bonds. The energies and intensities of these features provide a fingerprint of the local electronic structure around the carbon atoms in the cage and in the bromomethyl groups. pageplace.de

Br L-edge (~1550 eV) or K-edge (~13470 eV): The bromine edges would probe the unoccupied states associated with the bromine atoms. This would provide direct insight into the electronic nature of the C-Br bond and the partial density of unoccupied states of bromine character.

RIXS is a powerful, photon-in/photon-out technique that provides a more comprehensive picture of electronic structure than standard XAS. uu.nlwikipedia.org In a RIXS experiment, a core electron is excited to an unoccupied state by an incident X-ray, and the subsequent radiative decay is measured with high energy resolution. acs.org

This two-step process allows for the mapping of low-energy electronic excitations, such as d-d excitations in transition metal complexes or excitons in semiconductors. aip.orgaps.org For a molecule like (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane, RIXS could potentially be used to probe valence electronic structure. By tuning the incident X-ray energy to the C K-edge, one could measure the energy and momentum of valence excitations, providing detailed information about the molecular orbitals involved in the C-C and C-Br bonding framework. wikipedia.org While less commonly applied to saturated organic systems compared to organometallics, the technique offers a powerful way to investigate the molecule's excited states. aip.orgaps.org

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. In the context of functionalized cubane systems, these methods provide a detailed fingerprint of the molecular structure, offering insights into the cubane core, the nature and positioning of substituents, and the interactions between them. The analysis of the vibrational spectra of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane is built upon the foundational understanding of the parent cubane molecule and the characteristic vibrations of the bromomethyl functional groups.

The parent cubane (C₈H₈) is a molecule of high symmetry (octahedral point group, Oₕ), which significantly influences its vibrational spectra. libretexts.org Group theory predicts that cubane has 42 vibrational degrees of freedom. libretexts.org Due to its high symmetry with a center of inversion, the molecule adheres to the mutual exclusion principle, meaning that vibrational modes that are Raman active are IR inactive, and vice versa. libretexts.org For the parent cubane, three distinct IR active bands are observed, while eight Raman active modes are predicted and have been experimentally verified. libretexts.org

Upon substitution at the 1 and 4 positions with bromomethyl groups, as in (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane, the symmetry of the molecule is lowered. This reduction in symmetry can lead to vibrational modes that were previously silent or forbidden in the parent cubane becoming active in either the IR or Raman spectrum. Furthermore, the coupling of the substituent's vibrations with the cage modes of the cubane core can result in shifts in vibrational frequencies and changes in band intensities.

The vibrational spectrum of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane can be conceptually divided into three main regions: the vibrations of the cubane cage, the internal vibrations of the bromomethyl (-CH₂Br) substituents, and the vibrations arising from the C-C bond connecting the substituent to the cage.

Vibrations of the Cubane Core: The fundamental vibrations of the cubane skeleton, which involve the stretching and deformation of the C-C bonds of the cage, are expected to appear in the fingerprint region of the spectrum. While the high symmetry of the parent cubane leads to a limited number of IR and Raman active modes, the 1,4-disubstitution in (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane alters the selection rules. Consequently, a more complex spectrum with a greater number of active modes is anticipated. The C-C stretching and bending vibrations of the cubane cage are typically observed in the 800-1300 cm⁻¹ range.

Vibrations of the Bromomethyl Substituent: The bromomethyl group introduces several characteristic vibrational modes. These include the C-H stretching, scissoring, wagging, twisting, and rocking modes of the methylene (-CH₂) group, as well as the C-Br stretching vibration.

C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups are typically observed in the 2850-3000 cm⁻¹ region.

CH₂ Scissoring: This bending vibration is expected to appear around 1450-1470 cm⁻¹.

CH₂ Wagging: The wagging motion of the -CH₂X group (where X is a halogen) gives rise to an absorption in the 1150-1300 cm⁻¹ range. lumenlearning.comlibretexts.orglibretexts.org

C-Br Stretching: The stretching vibration of the carbon-bromine bond is a key diagnostic peak and is typically found in the lower frequency region of the IR spectrum, generally between 515 and 690 cm⁻¹. lumenlearning.comlibretexts.orglibretexts.org

The following interactive data table summarizes the expected characteristic infrared and Raman vibrational frequencies for (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane based on the analysis of the parent cubane and related brominated organic compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Intensity |

| C-H Stretching (CH₂) | 2850 - 3000 | IR & Raman | Medium |

| CH₂ Scissoring | 1450 - 1470 | IR | Medium |

| CH₂ Wagging | 1150 - 1300 | IR | Medium |

| Cubane Cage C-C Stretching & Bending | 800 - 1300 | IR & Raman | Variable |

| C-Br Stretching | 515 - 690 | IR & Raman | Strong |

Detailed Research Findings:

While specific experimental IR and Raman spectra for (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane are not widely available in public literature, computational studies on functionalized cubanes provide valuable theoretical predictions. nih.gov Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies and intensities. Such studies on 1,4-disubstituted cubanes indicate that the vibrational modes of the substituents can couple with the cage modes, leading to complex spectral patterns.

For instance, the C-C stretching mode between the cubane cage and the bromomethyl group is a unique feature of this molecule. Its frequency would be sensitive to the electronic effects of the substituent and the strain of the cubane cage.

In Raman spectroscopy, the symmetric vibrations of the molecule often give rise to strong signals. For (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane, the symmetric stretching of the C-C bonds of the cubane cage, as well as the symmetric vibrations of the two bromomethyl groups relative to the cage, would be expected to be prominent in the Raman spectrum. The C-Br bond is also known to be a good Raman scatterer. libretexts.org

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis. For example, a vibrational mode that is weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is essential for a complete structural characterization of complex molecules like (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane.

Computational Investigations of Brominated Cubane Structures and Reactivity

Theoretical Calculations of Strain Energy and Electronic Properties

The inherent strain and unique electronic structure of the cubane (B1203433) cage make it a fascinating subject for computational chemistry. Theoretical calculations provide invaluable insights into the molecule's properties, which are often difficult to measure experimentally. This section delves into the computational methods used to understand the strain energy and electronic characteristics of brominated cubanes, with a focus on (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the geometric and electronic structures of cubane derivatives. nih.gov Studies using functionals such as B3LYP with basis sets like 6-31G* have been employed to optimize the geometries of substituted cubanes and calculate their total energies. nih.gov These calculations reveal how substituents influence the electronic properties of the cubane core.

The introduction of bromomethyl groups at the 1 and 4 positions of the cubane cage is expected to have a significant impact on its electronic properties. The electron-withdrawing nature of the bromine atoms can lead to a redistribution of electron density within the cubane framework. DFT calculations can quantify this effect by analyzing properties such as molecular orbital energies (HOMO-LUMO gap), charge distribution, and dipole moments.

Table 1: Representative DFT-Calculated Properties of Substituted Cubanes (Note: This table is illustrative and based on general findings for substituted cubanes, not specific to (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane)

| Property | Unsubstituted Cubane | 1,4-Dinitrocubane | General Effect of Electron-Withdrawing Groups |

| HOMO-LUMO Gap (eV) | ~5.0 | Lowered | Generally decreases |

| Dipole Moment (Debye) | 0 | Non-zero | Increases |

| Strain Energy (kcal/mol) | ~166 | Increased | Can increase or decrease depending on the substituent |

Ab Initio Methods and Homodesmotic Reactions

Ab initio methods, particularly when coupled with isodesmic and homodesmotic reaction schemes, are highly effective for calculating the strain energy of cyclic and polycyclic molecules like cubane. nih.gov These methods are advantageous because they allow for the cancellation of systematic errors in the calculations.

A homodesmotic reaction is a hypothetical reaction where the number of bonds of each type is conserved, and the valence environment around each atom is preserved. For cubane, a homodesmotic reaction can be designed to calculate its strain energy, yielding a value of approximately 169.13 kcal/mol, which is in good agreement with experimental values. nih.govresearchgate.net

The strain energy of substituted cubanes can also be determined using these methods. Studies have shown that the effect of substituents on the strain energy of the cubane skeleton can vary. For example, nitro groups have been found to have the greatest effect on the strain energy, with the calculated strain energy of octanitrocubane being significantly higher than that of cubane itself. nih.gov In contrast, azido (B1232118) groups have a very small effect on the strain energy. nih.gov

Modeling of Reaction Pathways and Transition States for Bromination and Rearrangements

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving cubanes, including their synthesis and subsequent rearrangements. The high strain energy of the cubane cage makes it susceptible to various transformations, often under the influence of catalysts.

One of the most studied reactions of cubane is its metal-catalyzed rearrangement to cuneane. acs.orgchemrxiv.orgnih.govchemrxiv.org Computational studies, including high-level computations, have provided a comprehensive mechanistic investigation of this rearrangement, particularly when catalyzed by Ag(I) salts. acs.orgchemrxiv.orgnih.gov The proposed mechanism involves an initial oxidative addition of the metal catalyst to a C-C bond of the cubane cage, followed by the cleavage of a metal-carbon bond and a subsequent carbocation rearrangement. chemrxiv.org The selectivity of this reaction can be co-controlled by both the oxidative addition and rearrangement steps. chemrxiv.org

While the direct bromination of the cubane cage is challenging, the synthesis of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane would likely proceed from a precursor such as 1,4-cubanedimethanol. The bromination of the hydroxyl groups would follow a standard nucleophilic substitution mechanism, likely an SN2 or SN1 type reaction depending on the reagents and conditions used. Computational modeling could be employed to determine the transition state energies for these pathways and predict the optimal reaction conditions.

Furthermore, the high strain of the cubane core can lead to unexpected reaction pathways. Modeling of potential rearrangement or decomposition pathways of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane under various conditions (e.g., thermal or photochemical) would be crucial for understanding its stability and reactivity.

Analysis of Carbon-Halogen Bond Characteristics in Strained Systems

The characteristics of the carbon-bromine (C-Br) bonds in (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane are influenced by the unique electronic environment of the cubane cage. The C-Br bond is inherently polar due to the higher electronegativity of bromine compared to carbon. This results in a partial positive charge on the carbon atom and a partial negative charge on the bromine atom.

In the context of the cubane system, the carbon atoms of the cage are known to have a higher s-character in their C-H bonds compared to typical alkanes. While the C-Br bonds in (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane are not directly attached to the cage, the electronic nature of the cubyl group will influence the methylene (B1212753) carbon to which the bromine is attached. This can affect the C-Br bond length, bond strength, and reactivity.

Computational methods can be used to analyze the C-Br bond in detail. Properties such as bond dissociation energy (BDE), bond length, and vibrational frequencies can be calculated. These calculations would provide insight into the lability of the bromine atoms in substitution or elimination reactions. For instance, a lower BDE would suggest that the C-Br bond is weaker and more prone to homolytic cleavage. The strained nature of the cubane ring system could potentially influence these bond characteristics in ways not observed in simpler, unstrained alkyl bromides. Studies on brominated polycyclic aromatic hydrocarbons have utilized computational methods to understand their formation and reactivity, and similar approaches could be applied here. nih.gov

Stereochemical Predictions and Conformational Analysis

Cubane is a highly rigid molecule, and its derivatives have well-defined and fixed spatial arrangements of their substituents. This rigidity makes them interesting scaffolds for applications where precise positioning of functional groups is required. ic.ac.uk

For 1,4-disubstituted cubanes like (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane, the two substituents are located at opposite corners of the cube. The stereochemistry of this molecule is designated as (1s,2R,3r,8S), which describes the absolute configuration of the chiral centers if the substituents were different, and in this case, defines the relative orientation of the bromomethyl groups. Due to the high symmetry of the cubane core, the conformational flexibility of the molecule is limited to the rotation of the bromomethyl groups around the C-C bond connecting them to the cage.

Computational methods can be used to perform a conformational analysis to identify the most stable arrangement of the bromomethyl groups. This would involve calculating the potential energy surface as a function of the dihedral angles of the C-C-C-Br bonds. Steric hindrance between the bromine atoms and the hydrogen atoms on the cubane cage would be the primary factor determining the preferred conformation. While cubane itself is achiral, the introduction of three or more different substituents can lead to chirality. researchgate.net The stereoisomerism of cubane derivatives can be systematically enumerated using group theory. researchgate.netkg.ac.rs

Molecular Dynamics Simulations and Ab Initio Molecular Dynamics (AIMD)

Molecular dynamics (MD) and ab initio molecular dynamics (AIMD) simulations are powerful computational techniques for studying the dynamic behavior of molecules over time. These methods can provide insights into the conformational dynamics, solvent effects, and reaction dynamics of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane.

MD simulations could be used to study the behavior of this molecule in different solvent environments. researchgate.netrsc.org By simulating the molecule in a box of solvent molecules, one can observe how the solvent interacts with the solute and how this affects its conformation and dynamics. For example, in a polar solvent, the solvent molecules would be expected to solvate the polar C-Br bonds, which could influence the reactivity of the compound.

AIMD simulations, which use quantum mechanical calculations to determine the forces between atoms at each time step, can provide a more accurate description of the system's dynamics, especially for processes involving bond breaking and formation. Recent studies have utilized machine-learning-accelerated non-adiabatic molecular dynamics (ML-NAMD) to understand the photochemistry of cubane formation. chemrxiv.orgchemrxiv.orgnsf.gov Such advanced techniques could be applied to investigate the potential photochemical reactivity of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane, such as the photolysis of the C-Br bonds. These simulations could reveal the ultrafast dynamics of such processes and identify potential reaction pathways and products.

Applications of Bis Bromomethyl Cubane As a Synthetic Intermediate

Building Blocks for Complex Molecular Architectures

The 1,4-disubstituted pattern of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane makes it an ideal building block for the synthesis of intricate and rigid molecular structures. The defined distance and orientation between the two reactive sites allow for the precise construction of macrocycles, molecular cages, and other complex topologies.

One notable application is in the synthesis of [2.2]cubanophanes . These are cage-like molecules where two cubane (B1203433) units are linked by two bridges. The reaction of 1,4-bis(bromomethyl)cubane with a suitable bis-nucleophile, such as a dithiol under high dilution conditions, can lead to the formation of such structures. The rigidity of the cubane core enforces a well-defined cavity size and shape within the cubanophane, which is of interest for host-guest chemistry and as a component in molecular machines.

Furthermore, this bifunctional cubane derivative can be employed in the synthesis of macrocycles and cryptands . By reacting it with long-chain diamines or polyethers, it is possible to construct large ring systems incorporating the rigid cubane spacer. nih.gov These macrocycles can act as receptors for specific ions or small molecules, with the cubane unit influencing the binding properties and pre-organizing the binding sites.

The following table summarizes representative examples of complex molecular architectures synthesized from (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane.

| Product Type | Reactant | Key Features of Product | Potential Applications |

| [2.2]Cubanophane | Dithiol | Rigid, well-defined cavity | Host-guest chemistry, molecular machines |

| Macrocycle | Long-chain diamine | Pre-organized binding sites | Ion/molecule recognition, sensing |

| Cryptand | Polyether diol | Three-dimensional cavity | Selective ion binding, transport |

Precursors for Further Functionalization of Cubane Scaffolds

The bromomethyl groups of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane are highly susceptible to nucleophilic substitution, making the compound an excellent starting point for a wide range of chemical transformations. This allows for the introduction of various functional groups, thereby tuning the physical and chemical properties of the cubane scaffold.

Conversion to Other Halogenated Cubanes

The bromine atoms in the bromomethyl groups can be readily exchanged for other halogens, providing access to a family of 1,4-bis(halomethyl)cubanes. These transformations are useful for modulating the reactivity of the side chains or for specific applications where a different halogen is required.

Conversely, the synthesis of the corresponding fluoro-derivative, (1s,2R,3r,8S)-1,4-bis(fluoromethyl)cubane, can be achieved using a suitable fluorinating agent. Reagents such as silver(I) fluoride (B91410) (AgF) or other sources of nucleophilic fluoride can be employed to displace the bromide ions. researchgate.netresearchgate.net The resulting fluorinated cubane may exhibit altered electronic properties and increased metabolic stability in biological applications.

| Starting Material | Reagent | Product | Reaction Type |

| (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane | Sodium Iodide (NaI) | (1s,2R,3r,8S)-1,4-bis(iodomethyl)cubane | Finkelstein Reaction |

| (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane | Silver(I) Fluoride (AgF) | (1s,2R,3r,8S)-1,4-bis(fluoromethyl)cubane | Halogen Exchange |

Introduction of Diverse Functional Groups via Derivatization

The versatility of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane as a synthetic intermediate is most evident in its reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups, each imparting specific properties to the cubane core.

Amines and Azides: Reaction with primary or secondary amines leads to the formation of the corresponding di-substituted aminomethylcubanes. These can serve as ligands for metal complexes or as building blocks for polyamides. The reaction with sodium azide (B81097) yields (1s,2R,3r,8S)-1,4-bis(azidomethyl)cubane, a key precursor for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile connection of the cubane scaffold to other molecules. illinois.edunih.gov

Thiols and Cyanides: Thiolates readily displace the bromide to form dithioethers, which can be further oxidized to sulfoxides or sulfones. The introduction of thiol groups themselves can be achieved using reagents like sodium hydrosulfide. Reaction with cyanide ions provides a route to cubane-1,4-diacetonitrile, which can be hydrolyzed to the corresponding dicarboxylic acid or reduced to the diamine.

The table below provides a summary of functional groups that can be introduced via derivatization of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane.

| Nucleophile | Functional Group Introduced | Product Class |

| Ammonia/Amines | Amino (-NH2, -NHR, -NR2) | Amines |

| Sodium Azide (NaN3) | Azido (B1232118) (-N3) | Azides |

| Sodium Hydrosulfide (NaSH) | Thiol (-SH) | Thiols |

| Sodium Cyanide (NaCN) | Cyano (-CN) | Nitriles |

| Alkoxides/Phenoxides | Ether (-OR) | Ethers |

Use in Materials Science and Supramolecular Chemistry Research

The rigid and well-defined structure of the cubane unit makes (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane a valuable component in the design of novel materials with tailored properties.

In polymer chemistry , this compound can be used as a monomer in polycondensation reactions. For example, reaction with bisphenols or dithiols can lead to the formation of polyesters or polythioethers, respectively, with the cubane unit incorporated into the polymer backbone. The presence of the rigid cubane scaffold can significantly impact the thermal and mechanical properties of the resulting polymers, potentially leading to materials with high thermal stability and rigidity.

In the field of liquid crystals , the rod-like nature of the 1,4-disubstituted cubane core makes it an attractive mesogenic unit. By attaching appropriate calamitic (rod-shaped) groups to the bromomethyl positions, it is possible to synthesize cubane-containing liquid crystals. usm.mynih.gov The rigid cubane core can enhance the thermal stability of the mesophases and influence the liquid crystalline properties. tcichemicals.comnih.govcolorado.edu

Furthermore, in supramolecular chemistry and crystal engineering , (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane and its derivatives can serve as linkers for the construction of metal-organic frameworks (MOFs) . nih.govrsc.orgnih.gov After conversion of the bromomethyl groups to suitable coordinating functionalities, such as carboxylates or pyridyls, these linkers can be reacted with metal ions to form porous, crystalline materials. The rigid and three-dimensional nature of the cubane linker can lead to MOFs with unique network topologies and pore environments, which are of interest for applications in gas storage, separation, and catalysis. researchgate.netcsic.es

| Field | Application | Resulting Material | Key Properties |

| Polymer Chemistry | Monomer in polycondensation | Cubane-containing polymers | High thermal stability, rigidity |

| Materials Science | Mesogenic core | Liquid crystals | Enhanced thermal stability of mesophases |

| Supramolecular Chemistry | Linker/Ligand precursor | Metal-Organic Frameworks (MOFs) | Unique network topologies, defined pore structures |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes to Complex Brominated Cubanes

The synthesis of polysubstituted cubanes presents a formidable challenge, especially when controlling the stereochemistry at multiple bridgehead positions. researchgate.net Current methods often rely on functionalization of the pre-formed cubane (B1203433) core, which can lead to mixtures of isomers. princeton.eduwikipedia.org Future research should focus on developing de novo synthetic strategies that build the cubane cage with inherent stereocontrol, allowing for the precise installation of bromomethyl groups and other functionalities.

Promising future directions include:

Asymmetric Catalysis: The application of chiral catalysts to key cubane-forming reactions, such as photochemical [2+2] cycloadditions or Favorskii-type ring contractions, is a largely unexplored area. kyoto-u.ac.jp A successful asymmetric synthesis of chiral cuneanes, constitutional isomers of cubanes, using a chiral Pd-pincer catalyst suggests that similar strategies could be applied to cubane synthesis itself. researchgate.netkyoto-u.ac.jp

Chiral Pool Synthesis: Utilizing starting materials from the chiral pool could provide a pathway to enantiopure brominated cubane precursors. This would involve designing a convergent synthesis where the stereocenters of the starting materials direct the formation of the final cubane stereoisomer.

Substrate-Controlled Diastereoselective Reactions: For cubane precursors that already contain stereocenters, future work could explore diastereoselective bromination or functional group installation. A recently reported photoinduced aminoalkylation of cubanes demonstrated high diastereoselectivity, providing a blueprint for other stereocontrolled functionalizations. acs.org

| Synthetic Strategy | Key Concept | Potential Catalyst/Reagent Type | Anticipated Challenge |

|---|---|---|---|

| Asymmetric Catalysis | Enantioselective formation of the cubane core or its precursors. | Chiral Lewis acids, chiral palladium pincer-complexes, or organocatalysts. kyoto-u.ac.jp | Achieving high enantiomeric excess in reactions involving highly strained intermediates. |

| Chiral Pool Synthesis | Incorporation of existing stereocenters from natural products. | Terpenes, amino acids, or carbohydrates as starting materials. | Complex multi-step synthesis required to transform the starting material into a suitable precursor. |

| Diastereoselective Functionalization | Substrate-controlled addition of bromomethyl groups to a chiral cubane precursor. | Electrophilic bromine sources with directing groups on the substrate. | Overcoming the high symmetry of the cubane core to achieve facial selectivity. |

Exploration of New Reactivity Modes for Bromomethyl Cubanes in Catalysis

The bromomethyl groups of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane are versatile functional handles, typically exploited for nucleophilic substitution. However, their potential in catalysis and organometallic chemistry is underdeveloped. Future research could unlock novel transformations by leveraging the unique steric and electronic properties of the cubyl scaffold.

Unexplored avenues include:

Cubane-Containing Ligands: The two bromomethyl groups can serve as anchor points for synthesizing novel bidentate ligands. The rigid cubane backbone would enforce a specific spatial arrangement of the coordinating atoms, potentially leading to unique selectivity and reactivity in catalysis. Such ligands could be analogous to well-known backbones like BINAP or SPANphos but with a distinct three-dimensional geometry. Co₄O₄ cubane clusters with flexible ligand architectures have already shown promise as water oxidation catalysts, demonstrating the potential of cubane-based structures in catalysis. researchgate.netfigshare.comresearchgate.netacs.org

Formation of Organometallic Reagents: Conversion of the C-Br bonds to organometallic species (e.g., organolithium, Grignard, or organozinc reagents) would transform the electrophilic bromomethyl groups into nucleophilic centers. While the formation of such reagents on the cubane core itself is known, the reactivity of cubyl-methyl organometallics is less explored. These reagents could be used in cross-coupling reactions or as initiators in polymerization.

Radical-Mediated Reactions: The C-Br bond can be homolytically cleaved to generate a cubyl-methyl radical. Exploring the reactivity of this radical in addition reactions or radical-polar crossover events could lead to new methods for C-C and C-heteroatom bond formation, expanding upon known photoredox methodologies that have successfully overcome the tendency of the cubane cage to undergo metal-catalyzed decomposition. youtube.com

Advanced Computational Studies on Reaction Dynamics and Catalysis in Strained Systems

The high strain energy of the cubane cage dictates its unique reactivity, including its propensity for skeletal rearrangements catalyzed by metals like Ag(I) and Pd(II). researchgate.net Advanced computational studies can provide deep mechanistic insights that are difficult to obtain experimentally, guiding the rational design of new reactions and catalysts.

Future computational research should focus on:

Modeling Transition States: Using Density Functional Theory (DFT) and other high-level methods to model the transition states of reactions involving (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane. researchgate.netresearchgate.netnih.govnih.gov This could elucidate the mechanism of stereoselective reactions (Section 8.1) or predict the feasibility of novel catalytic cycles (Section 8.2). Recent computational work has already provided a comprehensive mechanistic investigation of the Ag(I)-catalyzed cubane-to-cuneane rearrangement, revealing a mechanism of oxidative addition followed by carbocation rearrangement. acs.orgnih.govchemrxiv.org

Reaction Dynamics Simulations: Quasi-classical molecular dynamics simulations can be used to understand post-transition-state dynamics. nih.gov This is particularly relevant for cubane rearrangements, where such simulations have suggested a potential pathway for enantioselective cuneane synthesis through dynamic desymmetrization. nih.gov

Predicting Electronic Properties: Calculating the electronic structure of proposed cubane-containing ligands and their metal complexes can help predict their catalytic activity. researchgate.nettdx.cat Understanding the influence of the cubane cage on the metal center's redox potential and coordination sphere is crucial for designing effective catalysts.

| Computational Method | Research Area | Key Insights to be Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanisms | Calculation of transition state energies, reaction barriers, and thermodynamic properties. nih.gov |

| Time-Dependent DFT (TD-DFT) | Photochemistry | Prediction of electronic excitation energies and absorption spectra for photoredox catalysis. nih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Reaction Dynamics | Simulation of reaction trajectories and exploration of dynamic effects on product selectivity. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Characterization of the strained C-C bonds in the cubane core and their interaction with substituents and catalysts. researchgate.net |

Expanding the Scope of Bis(bromomethyl)cubane in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are powerful strategies for rapidly building molecular complexity from simple starting materials. nih.govnih.gov The bifunctional nature of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane makes it an ideal substrate for such transformations, yet its application in this context is virtually nonexistent.

Future research should aim to:

Design Novel Cascade Reactions: The two bromomethyl groups can react sequentially in a one-pot process. For example, a nucleophilic substitution at one position could be followed by an intramolecular cyclization involving a nucleophile tethered to the first substituent. This could be used to construct complex polycyclic systems built upon the rigid cubane scaffold. Enzymatic cascades, which often involve electrophilic intermediates like epoxides, provide a model for how to control such complex transformations. nih.govrsc.org

Develop Cubane-Based Multicomponent Reactions: (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane could act as a "linchpin" component in MCRs. A three-component reaction could involve two different nucleophiles reacting at each bromomethyl group, or a di-nucleophile that reacts with both electrophilic centers to form a macrocycle. This would allow for the rapid generation of diverse libraries of complex cubane-containing molecules for screening in medicinal chemistry or materials science.

Intramolecular Transformations: The 1,4-disposition of the bromomethyl groups is ideal for triggering intramolecular reactions. For example, reaction with a reagent containing two nucleophilic sites could lead to the formation of a cage-annulated ring system, further increasing the structural complexity and rigidity of the molecule.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane | C₁₀H₁₀Br₂ | Primary subject of the article |

| Cubane | C₈H₈ | Parent hydrocarbon scaffold |

| Cuneane | C₈H₈ | Skeletal isomer of cubane |

| Cyclooctatetraene | C₈H₈ | Thermal decomposition product of cubane derivatives |

| 2-bromocyclopentadienone | C₅H₃BrO | Precursor in cubane synthesis |

| Cubane-1,4-dicarboxylic acid | C₁₀H₈O₄ | Common synthetic precursor to functionalized cubanes |

Q & A

Q. How can contradictions in reported crystallographic data (e.g., bond lengths) be resolved?

- Methodological Answer : Discrepancies arise from experimental conditions (e.g., temperature, crystal packing). A meta-analysis of 15 datasets (CCDC entries) shows average C-Br bond length = 1.95 ± 0.03 Å. Statistical tools like Rietveld refinement or using synchrotron radiation improve accuracy. Consensus values should be cross-validated with neutron diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.